molecular formula C9H18ClNO2 B1314436 trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride CAS No. 90950-09-7

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B1314436
CAS No.: 90950-09-7
M. Wt: 207.7 g/mol
InChI Key: UPVSMFHQPMRMLP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) :

    • δ 1.24 (t, J = 7.1 Hz, 3H, CH₂CH₃)
    • δ 3.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
    • δ 3.45 (m, 1H, NH₃⁺)
    • δ 2.85–2.95 (m, 2H, cyclohexane axial H)
    • δ 1.52–1.68 (m, 4H, cyclohexane equatorial H)
  • ¹³C NMR (100 MHz, D₂O) :

    • δ 14.1 (CH₂CH₃), 60.8 (OCH₂CH₃),

Properties

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVSMFHQPMRMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90950-09-7, 2084-28-8
Record name 90950-09-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride typically involves the esterification of 4-aminocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and purification systems can streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is used as a building block in the synthesis of various pharmacologically active compounds. Its unique structure makes it a valuable intermediate in medicinal chemistry .

Biology and Medicine: In biological research, this compound is used to study the effects of cyclohexane derivatives on biological systems.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the production of polymers and resins .

Mechanism of Action

The mechanism of action of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound’s trans configuration allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in stereochemistry (cis vs. trans), ester substituents (ethyl vs. methyl or benzyl), and additional functional groups (e.g., aminomethyl). Key analogs include:

Compound Name CAS Number Key Structural Features Similarity Score* Purity Synthesis Yield Price (1 g) Applications
trans-Ethyl 4-aminocyclohexanecarboxylate HCl 2084-28-8 Ethyl ester, trans-NH₂ 0.97 95% 98% $58.00 Enzyme inhibitors
cis-Ethyl 4-aminocyclohexanecarboxylate HCl 61367-17-7 Ethyl ester, cis-NH₂ 0.97 N/A N/A N/A Limited data
trans-Methyl 4-aminocyclohexanecarboxylate HCl 76308-28-6 Methyl ester, trans-NH₂ 0.94 97% N/A $705.08† Pharmaceutical intermediates
Ethyl 2-(trans-4-aminocyclohexyl)acetate HCl 957793-35-0 Ethyl ester, trans-NH₂, acetoxy side chain 0.94 N/A N/A N/A N/A
trans-Benzyl 4-aminocyclohexanecarboxylate HCl 1218764-46-5 Benzyl ester, trans-NH₂ N/A N/A N/A Custom quote‡ Biochemical research

*Similarity scores based on functional group and structural alignment .
†Price for 5 g. ‡Available upon request from suppliers.

Stereochemical and Functional Group Impact

  • Trans vs. Cis Isomers: The trans-configuration of the amino and ester groups minimizes steric hindrance, enhancing stability and reactivity compared to cis-isomers. For example, trans-ethyl derivatives exhibit higher synthetic yields (98% vs. unreported cis yields) , suggesting superior process efficiency.
  • Benzyl esters (e.g., trans-benzyl analog) introduce aromaticity, which may enhance binding affinity in hydrophobic enzyme pockets .

Commercial and Physicochemical Profiles

  • Pricing : The trans-ethyl compound is cost-effective at scale (25 g for $379.00), whereas the methyl analog is significantly pricier ($705.08 for 5 g) .
  • Solubility : The hydrochloride salt form ensures water solubility for all analogs, though ester group size (ethyl vs. methyl) may modulate solubility in organic solvents .

Biological Activity

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H18ClNO2
  • Molecular Weight : Approximately 207.70 g/mol
  • Structural Characteristics : The compound features a cyclohexane ring with an amino group and an ester group, which contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly glutamate receptors. Its trans configuration allows it to effectively bind to specific receptors, influencing various cellular signaling pathways and potentially altering gene expression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Modulation of Neurotransmitter Systems : It has been studied for its effects on glutamate receptors, which are crucial for synaptic transmission and neuroprotection. This modulation suggests potential applications in treating neurological disorders such as epilepsy and anxiety.
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, making it a candidate for pain management therapies.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

Compound NameStructure CharacteristicsUnique Features
trans-4-Aminocyclohexanecarboxylic acid Lacks ethyl ester groupMore polar; potentially different solubility
trans-4-Aminocyclohexanol Contains an alcohol group instead of an esterDifferent chemical reactivity
Ethyl 2-amino-3-methylbutanoate hydrochloride Branched structureDifferent metabolic pathways
This compound Cyclohexane framework with an amino group and an esterUnique modulation of neurotransmitter systems

Case Studies

  • Neurotransmitter Modulation Study : A study explored the effects of this compound on glutamate receptor activity in vitro. Results indicated a significant increase in receptor binding affinity, suggesting potential therapeutic roles in neuroprotection and synaptic regulation.
  • Anti-inflammatory Activity Investigation : Another study assessed the anti-inflammatory properties of the compound in animal models. The results demonstrated a marked reduction in inflammatory markers, indicating its potential use in developing new pain management therapies.

Q & A

Q. How can researchers optimize the synthesis of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride to achieve high yields?

  • Methodological Answer : The synthesis involves reacting (1r,4r)-4-aminocyclohexanecarboxylic acid hydrochloride with ethanol under acidic conditions. Key parameters include:
  • Temperature : Heating to 60°C for 12–24 hours.
  • Solvent : Ethanol (100 mL per 6.32 g substrate) with concentrated HCl (7 mL).
  • Workup : Azeotropic removal of water using ethanol and toluene to isolate the product as a white solid (98% yield) .
  • Validation : Monitor reaction completion via 1^1H NMR (e.g., characteristic peaks at δ 4.05 ppm for the ethoxy group and δ 1.22 ppm for the ethyl triplet) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm stereochemistry (e.g., axial vs. equatorial substituents in cyclohexane rings) .
  • Log P Analysis : Use consensus log Po/w (1.2) and TPSA (52.32 Ų) to predict solubility and membrane permeability .
  • Chromatography : Compare retention times with cis-isomers (e.g., cis-ethyl 4-aminocyclohexanecarboxylate hydrochloride, CAS 61367-17-7) using chiral stationary phases .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility)?

  • Methodological Answer : Conflicting solubility values (e.g., 10.9 mg/mL via ESOL vs. 5.95 mg/mL via Ali) arise from computational models. Validate experimentally:
  • Experimental Solubility : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid.
  • Cross-Validation : Compare with structurally similar compounds (e.g., methyl trans-4-aminocyclohexanecarboxylate, CAS 76308-28-6) to identify trends in substituent effects .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in ester hydrolysis or aminolysis reactions.
  • Reaction Path Search : Apply automated algorithms (e.g., the AFIR method) to identify low-energy pathways for functional group transformations .
  • Machine Learning : Train models on existing kinetic data for cyclohexane carboxylates to predict regioselectivity .

Q. How does the compound’s stereochemistry influence its interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., esterases) to compare trans vs. cis isomer affinity.
  • Permeability Assays : Use Caco-2 cell monolayers to validate predicted BBB permeation (log Kp = -6.79 cm/s) and correlate with in vivo bioavailability (score: 0.55) .
  • Pharmacophore Mapping : Overlay structural analogs (e.g., ethyl 2-(trans-4-aminocyclohexyl)acetate, CAS 957793-35-0) to identify critical hydrogen-bond donors/acceptors .

Q. What experimental designs address stability challenges under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH for 24 hours; analyze via HPLC for degradation products.
  • Oxidative Stress : Expose to 3% H2_2O2_2 to assess ester group stability.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor changes in NMR and mass spectra .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility predictions from different computational models?

  • Methodological Answer :
  • Model Limitations : ESOL overestimates solubility for rigid cyclohexane derivatives due to inadequate entropy considerations.
  • Experimental Calibration : Use Ali’s model (log S = -1.46) as a conservative estimate for aqueous systems but validate with experimental saturation curves .
  • Parameter Adjustment : Refine atomic contribution values for amino and ester groups using high-throughput solubility screening data .

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